2-[2-Chloro-5-(trifluoromethyl)benzenesulfonamido]-4-(methylsulfanyl)butanoic acid
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Overview
Description
2-[2-Chloro-5-(trifluoromethyl)benzenesulfonamido]-4-(methylsulfanyl)butanoic acid is a complex organic compound with the molecular formula C12H13NO4F3S2Cl and a molecular weight of 391.81 g/mol . This compound is notable for its unique structure, which includes a trifluoromethyl group, a chlorinated benzene ring, and a sulfonamide group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Chloro-5-(trifluoromethyl)benzenesulfonamido]-4-(methylsulfanyl)butanoic acid typically involves multiple steps, starting with the chlorination of a benzene ring followed by the introduction of a trifluoromethyl group. The sulfonamide group is then added through a sulfonation reaction. The final step involves the attachment of the butanoic acid moiety, which can be achieved through a series of esterification and hydrolysis reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, often involving the use of catalysts and controlled temperatures to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-[2-Chloro-5-(trifluoromethyl)benzenesulfonamido]-4-(methylsulfanyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution of the chlorine atom can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-[2-Chloro-5-(trifluoromethyl)benzenesulfonamido]-4-(methylsulfanyl)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme interactions and protein binding.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-[2-Chloro-5-(trifluoromethyl)benzenesulfonamido]-4-(methylsulfanyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity to these targets, while the sulfonamide group facilitates its interaction with biological molecules. The pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)phenylacetic acid
- 2-Chloro-5-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)benzenesulfonyl chloride
Uniqueness
Compared to these similar compounds, 2-[2-Chloro-5-(trifluoromethyl)benzenesulfonamido]-4-(methylsulfanyl)butanoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[[2-chloro-5-(trifluoromethyl)phenyl]sulfonylamino]-4-methylsulfanylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClF3NO4S2/c1-22-5-4-9(11(18)19)17-23(20,21)10-6-7(12(14,15)16)2-3-8(10)13/h2-3,6,9,17H,4-5H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYOXOIDASVLEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NS(=O)(=O)C1=C(C=CC(=C1)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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